

Nepadutant binding affinity and selectivity for tachykinin receptors

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An In-depth Technical Guide to the Binding Affinity and Selectivity of **Nepadutant** for Tachykinin Receptors

Introduction

Nepadutant (MEN 11420) is a potent and selective, glycosylated bicyclic peptide antagonist of the tachykinin NK2 receptor.[1][2] The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide array of physiological processes through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[3][4][5] These receptors are implicated in pain transmission, inflammation, and smooth muscle contraction.[4][6] Due to the significant role of the NK2 receptor in gastrointestinal motility and visceral sensitivity, selective antagonists like **Nepadutant** have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS).[7]

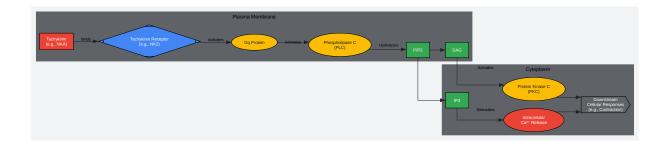
This technical guide provides a comprehensive overview of **Nepadutant**'s binding characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways of tachykinin receptors.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors belong to the GPCR superfamily.[3][4][8] Upon binding of an agonist like NKA to the NK2 receptor, the receptor couples to the Gq/11 class of G-proteins.[3][8] This interaction initiates a signaling cascade by activating the enzyme Phospholipase C (PLC).[3][6]



[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8][10] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][10] Simultaneously, DAG activates Protein Kinase C (PKC) at the cell membrane.[3][8][10] The subsequent elevation in intracellular Ca2+ and activation of PKC lead to various downstream cellular responses, including smooth muscle contraction.[3]



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Caption: Tachykinin receptor Gq-coupled signaling cascade.

Nepadutant Binding Affinity and Selectivity

Nepadutant is characterized by its high affinity and marked selectivity for the NK2 receptor over the NK1 and NK3 subtypes. This selectivity is crucial for minimizing off-target effects.

Data Presentation



The binding affinity of **Nepadutant** has been quantified using various experimental models, yielding inhibitory constant (Ki) and antagonist affinity (pKB) values.

Table 1: Nepadutant Binding Affinity (Ki) at Human NK2 Receptors

Radioligand Displaced	Cell Line	Ki (nM)	Reference
[¹²⁵ I]-Neurokinin A	CHO (transfected with hNK2R)	2.5 ± 0.7	[1]
[³ H]-SR 48968	CHO (transfected with hNK2R)	2.6 ± 0.4	[1]

CHO: Chinese Hamster Ovary; hNK2R: human NK2 Receptor

Table 2: **Nepadutant** Functional Antagonist Potency (pKB)

Tissue Preparation	Species	pKB Value	Reference
Ileum & Colon	Human	8.3	[11][12]
Urinary Bladder	Human	8.5	[11][12]
Urinary Bladder	Rat	9.0 ± 0.04	[1]
Pulmonary Artery	Rabbit	8.6 ± 0.07	[1]
Trachea	Hamster	10.2 ± 0.14 (apparent)	[1]

| Urinary Bladder | Mouse | 9.8 ± 0.15 (apparent) |[1] |

The pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Selectivity Profile

Studies confirm that **Nepadutant** is a highly selective antagonist for the NK2 receptor. In functional assays, a dose of **Nepadutant** that produced a potent and long-lasting inhibition of

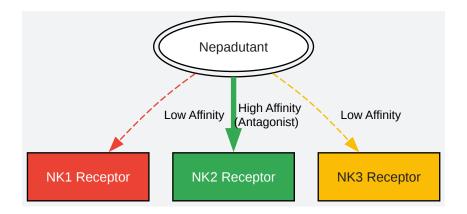


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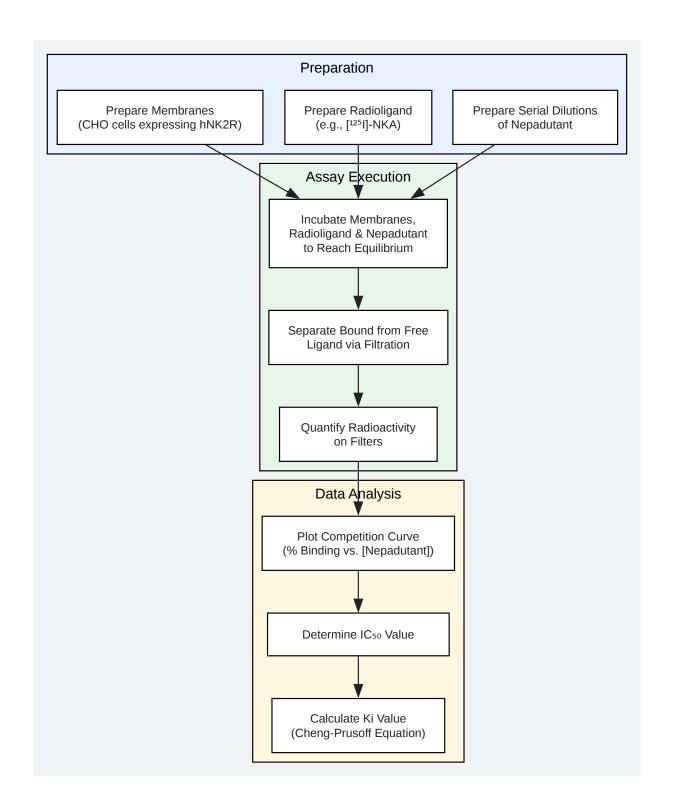
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NK2 receptor-mediated responses had no effect on responses induced by a selective NK1 receptor agonist.[1] This high degree of selectivity ensures that its pharmacological effects are primarily mediated through the blockade of NK2 receptors.









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